molecular formula C10H14F3NO2 B2360463 N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305475-04-9

N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide

Cat. No. B2360463
CAS RN: 2305475-04-9
M. Wt: 237.222
InChI Key: KKZPLXOVOBFDFY-UHFFFAOYSA-N
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Description

N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFPOP and has been used as a reagent in organic chemistry reactions.

Mechanism of Action

The mechanism of action of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. TFPOP has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. TFPOP has been shown to be stable under a variety of conditions, including high temperatures and acidic or basic environments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide is its versatility as a reagent in organic chemistry reactions. TFPOP can be used to synthesize a variety of compounds, which makes it a useful tool for researchers in a variety of fields. However, one limitation of TFPOP is its relatively high cost. This can make it difficult for researchers to use in large-scale experiments.

Future Directions

There are many potential future directions for research on N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide. One area of research could focus on developing more efficient synthesis methods for TFPOP. Another area of research could explore the use of TFPOP in the synthesis of new compounds with potential applications in medicine or materials science. Additionally, more research could be done to understand the mechanism of action of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide involves the reaction of trifluoroacetic anhydride with 2-oxetanone in the presence of a base such as triethylamine. The resulting product is then reacted with propargylamine to form N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of organic compounds. TFPOP is a useful reagent for the synthesis of a variety of compounds, including peptides, amino acids, and heterocycles.

properties

IUPAC Name

N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-9(15)14-8(10(11,12)13)6-7-4-3-5-16-7/h2,7-8H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZPLXOVOBFDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1CCCO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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